1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one
Description
1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one is a brominated aromatic ketone characterized by a propan-2-one backbone substituted with a bromomethyl group at the 2-position and an ethoxy group at the 3-position of the phenyl ring. This compound is likely utilized as an intermediate in organic synthesis, particularly in alkylation reactions or as a precursor for pharmaceuticals or agrochemicals due to its reactive bromomethyl group and electron-donating ethoxy substituent.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-15-12-6-4-5-10(7-9(2)14)11(12)8-13/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
RVCWHCHDCHFZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1CBr)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, such as 3-ethoxyacetophenone, followed by further functionalization to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents like dichloromethane or acetic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the synthesis while maintaining control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium ethoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation might produce a carboxylic acid or an aldehyde.
Scientific Research Applications
1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one exerts its effects depends on the specific application. In biochemical contexts, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This can lead to the inhibition of enzyme activity or the modification of protein function. The ethoxy group and the carbonyl moiety can also participate in interactions with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below highlights key structural differences and molecular properties of 1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one and related compounds:
Key Observations:
- Substituent Effects: The target compound’s ethoxy group is electron-donating, which may enhance the stability of the aromatic ring compared to electron-withdrawing groups like trifluoromethylthio in . The bromomethyl group increases electrophilicity, making it reactive toward nucleophilic substitution.
- Molecular Weight: Bromine and larger substituents (e.g., trifluoromethylthio in ) significantly increase molecular weight, impacting solubility and crystallinity.
- Functional Diversity: Analogs in and incorporate nitrogen-containing groups (hydrazone, amino), which introduce hydrogen-bonding capabilities absent in the target compound.
Reactivity Trends
- Alkylation Potential: Bromomethyl groups in the target compound and make them potent alkylating agents, whereas amino groups in may redirect reactivity toward condensation or amidation.
Physical and Spectral Properties
While direct data on the target compound’s melting point or yield are unavailable, analogs provide contextual insights:
- Melting Points: Compounds with bulkier substituents (e.g., carbazole in ) exhibit higher melting points (168–192°C), suggesting that the target compound’s ethoxy and bromomethyl groups may result in moderate crystallinity.
- Spectroscopy: NMR and MS data for analogs in and highlight distinct chemical shifts for aromatic protons and carbonyl carbons, which would vary in the target compound due to substituent electronic effects.
Biological Activity
1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one is a synthetic organic compound notable for its unique molecular structure, which includes a bromomethyl group and an ethoxyphenyl moiety. This compound falls under the category of ketones, characterized by its propanone functional group. The presence of bromine in its structure contributes to its reactivity, particularly in nucleophilic substitution reactions, making it a candidate for various biological applications.
- Molecular Formula : C12H13BrO2
- Molecular Weight : Approximately 280.14 g/mol
- Functional Groups : Bromomethyl, ethoxy, and ketone
Synthesis
The synthesis of this compound typically involves methods such as:
- Bromination : Introducing the bromomethyl group via electrophilic bromination of the corresponding phenol.
- Alkylation : Utilizing alkyl halides to introduce the ethoxy group.
- Acylation : Reacting with acyl chlorides to form the ketone structure.
These methods allow for selective functionalization and high purity of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules.
Case Studies and Research Findings
- Anticancer Activity : Similar compounds have shown potential in anticancer therapies due to their ability to induce apoptosis in cancer cells. For instance, studies on brominated phenolic compounds indicate that they can inhibit cell proliferation in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Enzyme Inhibition : Interaction studies have demonstrated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For example, brominated ketones have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
- Antimicrobial Properties : Research indicates that brominated compounds often exhibit antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes and interference with cellular metabolism .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its potential applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Bromo-1-(3-hydroxyphenyl)propan-2-one | Structure | Hydroxyl group may enhance solubility and bioactivity |
| 1-Bromoacetone | Structure | Simpler structure; used in various synthetic pathways |
| 4-Bromophenol | Structure | Known for antifungal properties |
These comparisons highlight the unique aspects of this compound, particularly its dual functionality as both a ketone and a brominated compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-(Bromomethyl)-3-ethoxyphenyl)propan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of a pre-formed propanone intermediate. For example, bromine addition to an enone precursor (e.g., 1-(3-ethoxyphenyl)propan-2-one) in chloroform, followed by elimination using triethylamine, yields the bromomethyl derivative . Key variables include stoichiometry of bromine (excess may lead to dibrominated byproducts) and reaction time (prolonged stirring reduces side reactions). Yield optimization typically requires monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?
- Methodological Answer :
- NMR : H NMR will show signals for the ethoxy group (~δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for OCH), bromomethyl protons (δ 4.3–4.7 ppm), and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms the carbonyl (δ ~200 ppm) and quaternary carbons .
- MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify the bromine isotope signature .
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects, such as planarity of the propanone moiety and bromomethyl spatial orientation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the carbonyl group on the bromomethyl carbon. Fukui indices identify electrophilic sites, while transition-state simulations predict activation energies for SN reactions with amines or thiols. Comparative studies with analogs (e.g., chloro vs. bromo derivatives) validate computational trends .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in yields (e.g., 40–70%) arise from competing pathways during bromination, such as over-bromination or elimination. Systematic DOE (Design of Experiments) can isolate critical factors:
- Temperature : Lower temps (0–5°C) favor mono-bromination .
- Solvent polarity : Chloroform vs. DCM affects intermediate stability .
- Work-up : Precipitation protocols (e.g., acetone vs. ethanol) influence purity .
Q. What strategies are effective for analyzing bioactivity, given structural similarities to antimicrobial chalcone derivatives?
- Methodological Answer :
- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). The bromomethyl group may enhance membrane disruption via hydrophobic interactions .
- SAR studies : Compare with non-brominated analogs to isolate the bromine effect on bioactivity. Molecular docking (e.g., with E. coli FabI enzyme) identifies binding modes .
Q. How does the ethoxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The ethoxy group’s ortho-directing effect guides palladium-catalyzed coupling to the bromomethyl site. Competitive pathways (e.g., coupling at the methoxy position) are suppressed by steric hindrance. Reaction optimization includes:
- Catalyst selection : Pd(PPh) for aryl boronic acids .
- Base : KCO in DMF/HO (3:1) improves solubility .
Data Analysis & Safety
Q. How should researchers address conflicting crystallographic data on bond angles in similar brominated propanones?
- Methodological Answer : Compare XRD data (e.g., C-Br bond lengths: 1.93–1.97 Å) across analogs to identify trends. Discrepancies may arise from crystal packing effects. Use software like Mercury (CCDC) to overlay structures and quantify deviations .
Q. What safety protocols are critical during synthesis, given the compound’s hazardous intermediates?
- Methodological Answer :
- Bromine handling : Use fume hoods, secondary containment, and neutralization (NaHSO) for spills .
- Chloroform/Triethylamine : Avoid sparks (flammability) and monitor for peroxide formation .
Tables
| Synthetic Yield Optimization | Condition | Impact | Reference |
|---|---|---|---|
| Bromine stoichiometry | 1.0–1.2 equiv | Excess >1.2 equiv increases dibromide byproducts | |
| Reaction temperature | 0–5°C | Minimizes elimination side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
